1,2-Dibromoethane-13C2

Description

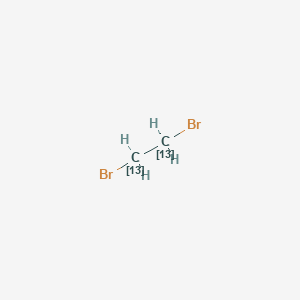

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo(1,2-13C2)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514625 | |

| Record name | 1,2-Dibromo(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-49-0 | |

| Record name | 1,2-Dibromo(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromoethane-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dibromoethane 13c2

Chemical Synthesis Routes for Isotopic Incorporation

The primary strategy for synthesizing 1,2-Dibromoethane-13C2 involves the direct bromination of Ethylene-13C2, which itself is derived from more fundamental ¹³C-enriched starting materials. The efficiency and feasibility of these routes are dictated by the availability and cost of the isotopically labeled precursors.

Utilization of ¹³C-Enriched Precursors (e.g., ¹³C-Acetylene, ¹³C-Carbon Dioxide)

The most direct and atom-economical chemical synthesis of this compound originates from ¹³C-acetylene (¹³C₂H₂). This precursor ensures that both carbon atoms in the final product are the desired ¹³C isotope. A versatile and efficient method begins with elemental carbon-13. rsc.org

The general pathway is a multi-step process:

Synthesis of Calcium Carbide-¹³C₂ (Ca¹³C₂) : The process starts by reacting elemental ¹³C with calcium metal at high temperatures (approximately 1000°C) to produce calcium carbide with two ¹³C atoms. This step is crucial as it incorporates the isotope into a reactive precursor. rsc.org

Generation of Acetylene-¹³C₂ : The resulting Ca¹³C₂ is then hydrolyzed with water in a controlled reaction to generate ¹³C₂-acetylene. rsc.org

Selective Hydrogenation to Ethylene-¹³C₂ : The ¹³C₂-acetylene undergoes selective hydrogenation, typically using a palladium or nickel catalyst, to yield Ethylene-¹³C₂.

Bromination to 1,2-Dibromoethane-¹³C₂ : Finally, Ethylene-¹³C₂ is reacted with bromine (Br₂) to form the target molecule, this compound. This is an addition reaction across the double bond. The non-isotopic version of this reaction, the bromination of ethylene (B1197577), is a primary method for producing commercial 1,2-dibromoethane (B42909). solubilityofthings.com

This synthetic sequence is summarized in the table below.

| Step | Starting Material | Catalyst/Reagents | Product | Key Consideration |

| 1 | Elemental Carbon-13, Calcium | High Temperature (~1000°C) | Ca¹³C₂ | Requires isotopically pure ¹³C starting material. |

| 2 | Ca¹³C₂ | Water (H₂O) | Acetylene-¹³C₂ | Controlled hydrolysis is necessary. |

| 3 | Acetylene-¹³C₂ | Hydrogen (H₂), Palladium or Nickel Catalyst | Ethylene-¹³C₂ | Selective hydrogenation prevents over-reduction to ethane. |

| 4 | Ethylene-¹³C₂ | Bromine (Br₂) | 1,2-Dibromoethane-¹³C₂ | Standard electrophilic addition reaction. |

While ¹³C-Carbon Dioxide (¹³C-CO₂) is a common precursor for introducing a single ¹³C atom into a molecule, its use for synthesizing a two-carbon compound like this compound is less direct. alfa-chemistry.comresearchgate.net A potential, though more complex, route could involve the reduction of ¹³C-CO₂ to a C1 intermediate like ¹³C-methanol, followed by carbon-carbon bond formation to build the two-carbon backbone before bromination. Another reported synthesis involves using ¹³C-CO₂ to create labeled succinic anhydride (B1165640) from dibromoethane via cyanation and hydrolysis, highlighting its role as a C1 building block in more elaborate syntheses. chemrxiv.org

Influence of Isotopic Labeling Protocols on Synthetic Yield and Atom Economy

The pathway starting from elemental ¹³C via ¹³C₂-acetylene is considered highly atom-economic because the ¹³C₂ unit is preserved and transferred efficiently through the synthetic sequence. rsc.org This approach maximizes the incorporation of the expensive isotope into the final product.

Factors influencing yield and economy include:

Purity of Precursors : High isotopic purity (e.g., 99 atom % ¹³C) is essential for the final product's quality and for applications in fields like NMR spectroscopy or mass spectrometry. sigmaaldrich.comiconisotopes.com

Reaction Conditions : Each step must be optimized to maximize yield and prevent isotopic dilution. For instance, industrial-scale production may use high-pressure reactors to improve hydrogenation efficiency and purification techniques like distillation to ensure the purity of the intermediates.

Isotopic Scrambling : While less of a concern in this specific chemical synthesis compared to some biosynthetic routes, ensuring that the ¹³C atoms remain in the desired positions is critical. The described chemical route from ¹³C₂-acetylene is robust in this regard.

General Biosynthetic Approaches for ¹³C-Labeled Compounds (Contextual)

While chemical synthesis is the method of choice for a small molecule like this compound, biosynthetic methods are invaluable for producing complex, isotopically labeled biomolecules. alfa-chemistry.com This approach utilizes microbial or plant systems to incorporate stable isotopes into their metabolites. alfa-chemistry.comiaea.org

The general principle involves culturing organisms in a medium containing a ¹³C-labeled substrate. The organisms naturally process this substrate through their metabolic pathways, incorporating the ¹³C isotope into a wide range of molecules. alfa-chemistry.com

Commonly Used ¹³C-Labeled Substrates and Systems:

| ¹³C-Labeled Substrate | Microbial/Cellular System | Typical Labeled Products |

| ¹³C-Glucose | Escherichia coli | Uniformly ¹³C-labeled amino acids, proteins, and nucleic acids. alfa-chemistry.com |

| ¹³C-Glycerol | E. coli | Selectively or uniformly labeled proteins. sigmaaldrich.com |

| ¹³C-Methanol | Methylobacterium extorquens | Labeled DNA and RNA. iaea.org |

| ¹³C-Carbon Dioxide | Plant systems | Labeled proteins and other plant metabolites. |

This method is particularly effective for achieving uniform labeling, where all carbon atoms in a target molecule are replaced with ¹³C. It is also possible to achieve selective labeling by using precursors that are only labeled at specific positions, such as [2-¹³C] glycerol, which primarily labels the Cα carbons of amino acids. sigmaaldrich.com However, these biosynthetic methods are not practically applied to the synthesis of simple organohalides like this compound.

Advanced Spectroscopic Characterization and Analytical Applications of 1,2 Dibromoethane 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. ncssm.edu When compounds are enriched with ¹³C, the resulting NMR data provides detailed insights into the carbon framework. researchgate.net

¹³C NMR Spectral Analysis of 1,2-Dibromoethane-13C2

The ¹³C NMR spectrum of the unlabeled 1,2-dibromoethane (B42909) is characterized by its simplicity. Due to the molecule's symmetry, both carbon atoms are in identical chemical environments. docbrown.info This results in a single peak in the ¹³C NMR spectrum, indicating that the two carbon atoms are chemically equivalent. docbrown.info The chemical shift of this peak is influenced by the electronegativity of the adjacent bromine atoms. docbrown.info

For this compound, where both carbon atoms are the ¹³C isotope, the fundamental principle of chemical equivalence still applies. The spectrum will show a single signal, but the key difference lies in the ability to observe ¹³C-¹³C coupling. This coupling provides direct evidence of the carbon-carbon bond and can be used to measure the coupling constant, offering further structural information.

Table 1: Illustrative ¹³C NMR Data

| Compound | Carbon Environment | Expected ¹³C NMR Signal | Key Feature |

| 1,2-Dibromoethane | Two equivalent carbons | Single peak | Simplicity due to symmetry docbrown.info |

| 1,1-Dibromoethane | Two non-equivalent carbons | Two distinct peaks | Asymmetry leads to different chemical shifts for each carbon docbrown.info |

| This compound | Two equivalent ¹³C carbons | Single signal with potential ¹³C-¹³C coupling | Allows for direct observation of carbon-carbon connectivity |

Note: Actual chemical shifts are dependent on the solvent and reference standard used, commonly deuterated chloroform (B151607) (CDCl₃) and tetramethylsilane (B1202638) (TMS), respectively. docbrown.infodocbrown.info

Elucidation of Molecular Structures and Connectivity using ¹³C NMR

¹³C NMR spectroscopy is a fundamental tool for determining the carbon skeleton of organic molecules. ncssm.edustanford.edu The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. docbrown.info For isotopically labeled compounds like this compound, advanced NMR techniques such as ¹³C-¹³C Correlation Spectroscopy (COSY) can be employed. researchgate.net These experiments allow for the direct tracing of carbon-carbon bonds, providing unambiguous evidence of the molecular connectivity. researchgate.net This is particularly valuable in the structural elucidation of complex natural products and novel synthetic compounds where the carbon framework is unknown. researchgate.net

Applications in Delineating Ligand-Protein Interactions (General Principle)

The use of ¹³C-labeled ligands is a powerful strategy for studying their interactions with proteins at an atomic level. d-nb.info When a ¹³C-labeled ligand binds to a protein, changes in the chemical shifts of the labeled carbon atoms can be observed via NMR. pnas.orguniversiteitleiden.nl These changes, known as chemical shift perturbations, provide information about the binding site and the nature of the interaction. d-nb.info

For instance, if a ¹³C-labeled molecule binds to a protein, the signals from the bound ligand can be distinguished from those of the unbound ligand. acs.org This allows for the study of the bound conformation of the ligand and can reveal close contacts between the ligand and specific amino acid residues in the protein's binding pocket. pnas.org This approach is instrumental in drug discovery and design, providing detailed insights into how a drug molecule interacts with its target protein. d-nb.infoacs.org

Mass Spectrometry (MS) Applications with this compound

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The use of stable isotopically labeled compounds, such as this compound, significantly enhances the quantitative capabilities of MS. buchem.com

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for highly accurate and precise quantitative analysis. nist.gov This technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte (1,2-dibromoethane). epa.gov The labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment. nist.gov

By measuring the ratio of the signal from the analyte to the signal from the internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy. nist.govepa.gov This method effectively corrects for variations and losses during sample preparation and analysis, as both the analyte and the internal standard are affected similarly. epa.gov

Utilization as an Internal Standard in Advanced Analytical Methods (e.g., GC-MS)

This compound is an ideal internal standard for the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). epa.govisotope.com In this method, a known quantity of the labeled standard is added to the sample before extraction and analysis. nih.gov

During GC-MS analysis, the analyte and the internal standard are separated by the gas chromatograph and then detected by the mass spectrometer. Because the labeled standard has very similar chemical and physical properties to the unlabeled analyte, it co-elutes from the GC column. scioninstruments.com The mass spectrometer can distinguish between the two based on their different masses. By comparing the peak area of the analyte to that of the internal standard, precise quantification is achieved, compensating for any variability in injection volume, extraction efficiency, or instrument response. epa.govnih.gov This approach is widely used in environmental analysis for the determination of pollutants in various matrices. isotope.com

Table 2: Properties of 1,2-Dibromoethane and its Isotopologue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Analyte in environmental and chemical analysis nih.gov |

| This compound | ¹³C₂H₄Br₂ | 189.85 | 33458-49-0 | Internal standard for quantitative analysis isotope.comsigmaaldrich.comnih.gov |

Tracing of Compound Fragments in Complex Matrices

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in analytical chemistry for tracing the fate of molecules and their fragments within complex environmental and biological samples. This approach is particularly crucial in studies where the parent compound may undergo degradation or transformation, allowing researchers to track the distribution of its constituent parts. The distinct isotopic signature of this compound, resulting from the substitution of two carbon-12 atoms with carbon-13 atoms, enables its fragments to be differentiated from the naturally occurring background in a given matrix. sigmaaldrich.com

Mass spectrometry (MS), often coupled with gas chromatography (GC), is the primary analytical tool for these tracing studies. When this compound is introduced into a complex matrix, such as soil or water, it can be subjected to various degradation processes. During GC-MS analysis, the compound and any resulting carbon-containing fragments will have a mass-to-charge ratio (m/z) that is two mass units higher than their unlabeled counterparts. This mass shift provides a clear and unambiguous signal for identifying the fragments derived from the original labeled compound. sigmaaldrich.com

The fragmentation of 1,2-dibromoethane in a mass spectrometer typically involves the loss of bromine atoms and ethylene (B1197577) fragments. For the 13C-labeled variant, these fragments will retain the isotopic label, allowing for their specific detection. The presence of two bromine isotopes (79Br and 81Br in roughly equal abundance) further complicates the mass spectrum, creating characteristic isotopic patterns for bromine-containing fragments. docbrown.info

Detailed Research Findings

While specific studies detailing the fragmentation pathways of this compound in complex matrices are not widely published, the principles of its use as an internal standard and tracer are well-established in environmental analysis. isotope.com The primary application is often for isotope dilution mass spectrometry (IDMS), where the labeled compound is used to accurately quantify the concentration of the unlabeled analyte by correcting for matrix effects and variations in sample preparation. chromatographyonline.com

However, the same principles of isotopic labeling can be extended to degradation studies. For instance, in a hypothetical study investigating the degradation of this compound in a soil matrix, one would expect to observe the formation of labeled degradation products over time. By analyzing soil extracts at different time points, it would be possible to identify and quantify these labeled fragments, thus elucidating the degradation pathway.

The following data tables illustrate the expected m/z values for the parent ion and key fragments of both unlabeled and 13C-labeled 1,2-dibromoethane, which would be essential for tracing these fragments in a complex matrix.

Interactive Data Table: Theoretical Mass-to-Charge (m/z) Ratios of 1,2-Dibromoethane and its 13C2-Labeled Analog in Mass Spectrometry

| Compound | Molecular Ion (M+) | [M-Br]+ Fragment | [CH2Br]+ Fragment |

| 1,2-Dibromoethane (C2H4Br2) | 186/188/190 | 107/109 | 93/95 |

| This compound (¹³C2H4Br2) | 188/190/192 | 109/111 | 95/97 |

Note: The presence of multiple peaks for bromine-containing ions is due to the natural isotopic abundance of 79Br and 81Br. docbrown.info

Interactive Data Table: Example Analysis of a Spiked Soil Sample Over Time

This table provides a hypothetical representation of data from an experiment where this compound is used to trace degradation in a soil sample.

| Time Point | Parent Compound (¹³C2H4Br2) Concentration (µg/kg) | Labeled Fragment [¹³CH2Br]+ Relative Abundance | Labeled Degradate [¹³C2H4BrOH] Relative Abundance |

| Day 0 | 100 | 5% | < 1% |

| Day 7 | 75 | 15% | 8% |

| Day 14 | 40 | 25% | 18% |

| Day 28 | 15 | 18% | 35% |

This hypothetical data illustrates a decrease in the parent compound concentration over time, with a corresponding increase in the relative abundance of a key fragment and a potential degradation product. Such an analysis would allow researchers to map the transformation pathways of 1,2-dibromoethane in a specific environmental compartment. The use of the stable isotope label is critical for definitively attributing the detected fragments and degradates to the original contaminant.

Mechanistic Investigations and Pathway Elucidation Using 1,2 Dibromoethane 13c2

Studies on Chemical Reaction Mechanisms and Kinetics

A key principle exploited in these studies is the kinetic isotope effect (KIE), where the rate of a reaction can change when an atom in the reactant is replaced with one of its heavier isotopes. Bonds involving heavier isotopes like ¹³C are stronger and require more energy to break, which can lead to a slower reaction rate if that bond is broken in the rate-determining step of the reaction. researchgate.net By measuring and analyzing these subtle changes in reaction rates and the isotopic composition of reactants and products over time, a reaction's mechanism can be inferred. nih.govtandfonline.com Modeling of dual carbon-bromine isotope fractionation, for instance, allows for the accurate identification of different reaction pathways in a closed system. nih.govtandfonline.com

1,2-Dibromoethane-13C2 is particularly useful for delineating the pathways by which 1,2-dibromoethane (B42909) (EDB) degrades in the environment. itrcweb.org Compound-Specific Isotope Analysis (CSIA) measures the changes in the isotopic ratio (¹³C/¹²C) of the remaining EDB as it degrades. nih.gov Different degradation mechanisms, such as dehydrohalogenation (also called dihaloelimination) or nucleophilic substitution, exhibit distinct carbon isotope effects. nih.govnih.gov

Studies have quantified the carbon isotope enrichment factors (ε_bulk) for various abiotic and biotic degradation processes. nih.gov For example, abiotic degradation via hydrolysis or reaction with iron sulfides (FeS) results in large and well-constrained isotope fractionation, while biological degradation shows a wider range of values depending on the specific enzymatic mechanism. nih.gov Oxidative degradation mechanisms tend to show less fractionation compared to elimination and substitution reactions. nih.gov Research on the reaction of EDB with FeS has identified products resulting from both reductive debromination (yielding ethylene) and S(N)2 substitution (yielding 1,2-dithioethane), with significant carbon isotope effects observed for both pathways. nih.gov

| Degradation Process | Pathway Type | Key Reactants/Conditions | Carbon Isotope Enrichment Factor (ε_bulk) | Reference(s) |

| Anaerobic Biodegradation | Biotic | Mixed anaerobic cultures | -8‰ to -20‰ | nih.gov |

| Aerobic Biodegradation | Biotic | Aerobic cultures (cometabolic) | -3‰ to -6‰ | nih.gov |

| Abiotic Degradation | Abiotic | FeS/FeS₂ (Dihaloelimination) | -19‰ to -29‰ | nih.gov |

| Hydrolysis | Abiotic | Substitution | -19‰ to -29‰ | nih.gov |

| Nucleophilic Substitution | Abiotic | HS⁻ | -31.6 ± 3.7‰ | nih.gov |

| Reductive & Substitution | Abiotic | FeS | -30.9 ± 0.7‰ | nih.gov |

Biotransformation and Metabolism Pathway Elucidation

In biological systems, this compound is a critical tool for tracing metabolic pathways. epa.gov Xenobiotics like EDB are typically metabolized through two major routes: oxidative pathways and conjugative pathways. epa.govcdc.gov Using the ¹³C-labeled compound allows scientists to follow the carbon skeleton through these biotransformations, identify the resulting metabolites, and determine their ultimate fate within the organism. nih.gov

The metabolism of 1,2-dibromoethane is primarily carried out by two enzyme systems: Cytochrome P450 (CYP) monooxygenases and Glutathione (B108866) S-transferases (GST). epa.govcdc.govnih.gov

Cytochrome P450 (CYP) Pathway : This oxidative pathway, mediated by CYP enzymes (primarily in the liver), converts EDB into 2-bromoacetaldehyde. epa.govcdc.govnih.gov This metabolite is a reactive aldehyde that can covalently bind to cellular macromolecules, which is thought to be a primary cause of tissue damage. cdc.gov Studies using liver microsomes have shown that the kinetics of this oxidation can be complex, sometimes not following standard Michaelis-Menten kinetics depending on the specific CYP isoenzymes involved. nih.gov

Glutathione S-transferase (GST) Pathway : This conjugative pathway involves the enzyme GST, which links EDB to the endogenous antioxidant glutathione (GSH). cdc.govresearchgate.net This reaction forms an initial conjugate, S-(2-bromoethyl)glutathione, which is unstable and can rearrange to form a highly reactive episulfonium ion. cdc.govresearchgate.netnih.gov This episulfonium ion is a potent electrophile that readily reacts with DNA, forming DNA adducts. cdc.govnih.gov Studies using isotopically labeled EDB have provided strong evidence that this GST-mediated pathway is the principal route responsible for the compound's genotoxic and carcinogenic effects. nih.govnih.govosti.gov

The use of ¹³C-labeled EDB in isolated hepatocytes and microsomes has been instrumental in identifying free radical intermediates formed during metabolic activation by the microsomal drug-metabolizing system. nih.gov

| Metabolic Pathway | Key Enzyme Family | Reactive Intermediate | Primary Toxicological Consequence | Reference(s) |

| Oxidative Metabolism | Cytochrome P450 (CYP) | 2-Bromoacetaldehyde | Covalent binding to macromolecules, cytotoxicity | epa.govcdc.govnih.gov |

| Conjugative Metabolism | Glutathione S-transferase (GST) | S-(2-bromoethyl)glutathione / Episulfonium ion | DNA adduct formation, genotoxicity, carcinogenicity | cdc.govnih.govnih.gov |

Tracking the ¹³C label from this compound allows for a comprehensive analysis of the metabolic disposition of the xenobiotic. epa.gov This includes determining how the compound and its metabolites are absorbed, distributed throughout the body, and ultimately eliminated. cdc.gov For instance, metabolites of EDB, such as mercapturic acids derived from the glutathione conjugate, are known to be excreted in the urine. cdc.gov The rapid metabolism and clearance from tissues indicate that the compound is readily removed from the body and does not tend to accumulate. cdc.gov

Investigation of Enzymatic Transformation Routes (e.g., Glutathione S-transferase and Cytochrome P450 Pathways)

Elucidation of Intermediate Formation through Isotopic Scrambling Analysis

Isotopic labeling with ¹³C is a sophisticated method for uncovering the existence of short-lived reaction intermediates. One powerful technique is isotopic scrambling analysis. nih.gov In such an experiment, a molecule is synthesized with the ¹³C labels in specific positions. The reaction is then allowed to proceed, and the products are analyzed to see if the ¹³C labels have moved to different positions within the carbon skeleton.

Such scrambling provides compelling evidence for the formation of a symmetric or rapidly rearranging intermediate. For example, in studies of the 2-butyl cation, labeling with two adjacent ¹³C atoms (di-¹³C) was used to probe its rearrangement mechanism. nih.gov When the 2-butyl-2,3-¹³C₂ cation was observed, it rapidly isomerized into other isotopomers, while the 2-butyl-1,2-¹³C₂ cation did not. nih.gov This pattern of isotopic scrambling was consistent with the formation of a protonated cyclopropane (B1198618) intermediate, where the C2-C3 bond breaks, allowing for the interchange of carbon atoms. nih.gov This principle of using isotopic scrambling to deduce the structure of unseen intermediates is a fundamental application of labeled compounds like this compound.

Tracer Applications in Complex Chemical and Biological Systems

The unique signature of the ¹³C isotope makes this compound an ideal tracer for monitoring chemical and biological processes in complex systems. nih.govnih.gov

In environmental science, it can be used to track the fate and degradation of EDB in contaminated groundwater and soil. nih.gov By analyzing the isotopic composition of EDB from a contaminated site, scientists can determine the extent of natural attenuation and identify the dominant degradation mechanisms at play. nih.govepa.gov

In biological and toxicological research, it serves as a tracer to follow metabolic processes in vivo. nih.govorcid.org For example, ¹³C-DBE was used to trap and identify a free radical intermediate during its metabolism in rat liver microsomes and hepatocytes, confirming the activation site as the microsomal drug-metabolizing system. nih.gov This allows researchers to connect specific metabolic pathways to toxic outcomes, differentiate between the roles of various enzymes, and understand how an organism processes a particular xenobiotic. cdc.govnih.govnih.gov

Environmental Fate and Transport Studies of 1,2 Dibromoethane Using ¹³c Labeling

Tracing Environmental Persistence and Degradation Processes

1,2-Dibromoethane (B42909) is recognized as a persistent environmental pollutant. Its stability in the environment means it can be transported over long distances, particularly in the atmosphere. industrialchemicals.gov.au The persistence of EDB can vary significantly depending on the environmental compartment, with recorded persistence in some soils for as long as 19 years. The use of 1,2-Dibromoethane-13C2 allows researchers to distinguish the compound from other sources of carbon in the environment, providing a clear picture of its degradation and transformation.

The breakdown of 1,2-dibromoethane in the environment is influenced by microbial activity.

Aerobic Conditions: In the presence of oxygen, certain microbes can degrade EDB. Studies have shown that biodegradation occurs in aerobic surface soils. cdc.gov The rate of this breakdown can be affected by the concentration of the compound. cdc.gov

Anaerobic Conditions: Under conditions lacking oxygen, the biodegradation of 1,2-dibromoethane appears to be limited. cdc.gov This suggests that in deeper soil layers or in aquatic sediments with low oxygen levels, EDB may persist for longer periods.

Research using soil cultures has demonstrated the complete biodegradation of ethylene (B1197577) dibromide, resulting in the formation of ethylene and bromide ions. guidechem.com Furthermore, a specific bacterial strain, Acinetobacter sp. GJ70, has been shown to degrade ethylene dibromide into ethylene glycol and bromide ions. guidechem.com

Besides microbial action, 1,2-dibromoethane can undergo transformation through non-biological processes.

Hydrolysis: EDB is chemically stable and only slightly soluble in water. Its hydrolytic half-life, the time it takes for half of the compound to react with water, has been reported to range from 2.5 to 13.2 years. cdc.gov This stability contributes to its persistence in groundwater. cdc.gov

Photodegradation: In the atmosphere, 1,2-dibromoethane is transformed by reacting with hydroxyl radicals. cdc.gov The transformation products can include formaldehyde, bromoethanol, hydrogen bromide, and formyl bromide. nih.gov Direct photolysis, or breakdown by direct absorption of sunlight, is not expected to be a significant process for EDB in the troposphere as it does not absorb light at wavelengths greater than 290 nm. cdc.govnih.gov

Dehalogenation: In aqueous solutions containing hydrogen sulfide, 1,2-dibromoethane can undergo abiotic dehalogenation. osti.gov

Biodegradation Pathways in Soil and Aquatic Systems (Aerobic and Anaerobic)

Assessment of Mobility and Distribution in Environmental Compartments

The physical and chemical properties of 1,2-dibromoethane govern its movement and distribution in the environment. It is a volatile liquid, meaning it can easily evaporate into the air.

When released to land, 1,2-dibromoethane has the potential to leach into groundwater. This is due to its high mobility in soil. industrialchemicals.gov.au The organic carbon-normalized adsorption coefficient (Koc) values for EDB indicate that it is very highly mobile in soil. industrialchemicals.gov.au However, some residual EDB can become sorbed to soil micropores, making it resistant to degradation and mobilization. cdc.gov This bound residue can then slowly leach from the soil over many years, acting as a long-term source of groundwater contamination. cdc.gov The persistence and potential for leaching can vary significantly depending on the soil type and environmental conditions. herts.ac.uk

Table 1: Factors Influencing 1,2-Dibromoethane Behavior in Soil

| Factor | Influence on 1,2-Dibromoethane | Research Findings |

|---|---|---|

| Soil Type | Affects persistence and leaching potential. | Can persist for a few weeks in some soils and up to 19 years in others. |

| Sorption | Can become trapped in soil micropores. | Sorbed EDB is resistant to degradation and can slowly leach into groundwater. cdc.gov |

| Mobility | High mobility in soil. | Indicated by low organic carbon-normalized adsorption coefficient (Koc) values. industrialchemicals.gov.au |

When 1,2-dibromoethane is released into water, volatilization (evaporation) into the air is the most significant removal process. cdc.gov This is due to its moderate volatility from water and moist soil, as indicated by its Henry's Law constant. industrialchemicals.gov.au Its slight solubility in water also contributes to its tendency to partition to the atmosphere. nih.gov

Soil Systems: Sorption and Leaching Dynamics

Application in Agro-environmental Research for Agrochemical Fate and Carbon Cycling

The use of this compound is particularly valuable in agricultural research. Historically, EDB was used as a soil fumigant. guidechem.com By using the ¹³C-labeled version, scientists can precisely track its fate in agricultural systems. This includes understanding how it moves through the soil, how quickly it degrades, and how it might be taken up by plants. This information is crucial for assessing the long-term environmental impact of such agrochemicals and for understanding their role in the broader carbon cycle. The ability to trace the labeled carbon atoms provides direct evidence of the pathways of degradation and assimilation into the soil and microbial biomass.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Dibromoethane |

| This compound |

| Acetaldehyde-13C2 |

| Acetylene-13C2 |

| Acinetobacter sp. GJ70 |

| Aminomethylphosphonic acid (AMPA) |

| Bromoethanol |

| Carbon-13 |

| Ethane-13C2 |

| Ethylene |

| Ethylene dibromide |

| Ethylene glycol |

| Ethylene oxide-13C2 |

| Formaldehyde |

| Formyl bromide |

| Glyphosate |

| Hydrogen bromide |

| Hydrogen sulfide |

Emerging Research Directions and Future Perspectives

Development of Novel ¹³C-Labeling Strategies for Similar Halogenated Alkanes

The synthesis of 1,2-Dibromoethane-13C2 has paved the way for the development of novel ¹³C-labeling strategies for other halogenated alkanes. These strategies are crucial for creating a wider range of internal standards for analytical chemistry and for studying the environmental fate and metabolism of this class of compounds.

One promising approach involves the use of ¹³C-labeled precursors in established synthetic routes. For instance, the synthesis of other labeled halogenated alkanes can be achieved by starting with simple, commercially available ¹³C-labeled building blocks. The development of more efficient and cost-effective methods for producing these precursors is an active area of research.

Recent advancements in catalytic methods are also being explored to introduce ¹³C isotopes into halogenated alkane structures with high precision and efficiency. bas.bg These methods often involve transition-metal catalysts that can facilitate the selective incorporation of ¹³C from a labeled source, such as carbon monoxide or cyanide, into the target molecule. The development of such catalytic systems is a key focus for expanding the toolkit of labeled compounds available to researchers.

Furthermore, researchers are investigating enzymatic and microbial approaches for the synthesis of ¹³C-labeled halogenated alkanes. These biocatalytic methods offer the potential for highly selective and environmentally friendly synthetic routes. While still in the early stages of development, these strategies hold significant promise for the future of isotopic labeling.

Integration of this compound in Multi-Omics Research for Enhanced Quantitation

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based multi-omics research. ckisotopes.com this compound serves as an ideal internal standard for the analysis of its unlabeled counterpart and similar volatile organic compounds (VOCs) in complex biological and environmental matrices. isotope.combuchem.com

In metabolomics, the precise quantification of small molecules is essential for understanding cellular metabolism and identifying biomarkers for disease. ckisotopes.com The addition of a known amount of this compound to a sample allows for the accurate determination of the concentration of endogenous 1,2-dibromoethane (B42909) by correcting for variations in sample preparation and instrument response. buchem.com

The development of multi-omics platforms that integrate data from genomics, transcriptomics, proteomics, and metabolomics relies heavily on the ability to obtain accurate and precise quantitative data. ntu.edu.sg The use of SIL standards like this compound is critical for achieving the level of analytical rigor required for these large-scale studies. ckisotopes.com

Future research in this area will likely focus on the development of comprehensive panels of ¹³C-labeled standards for a wide range of metabolites and environmental contaminants. This will enable more robust and high-throughput multi-omics studies, leading to a deeper understanding of complex biological systems and their interactions with the environment.

Advanced Computational Modeling in Conjunction with Isotopic Tracers

The combination of experimental data from isotopic tracer studies with advanced computational modeling provides a powerful approach for elucidating complex reaction mechanisms and metabolic pathways. Computational chemistry can be used to predict the spectroscopic properties and reactivity of isotopically labeled compounds like this compound.

For example, quantum chemical calculations can be employed to model the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts of this compound. researchgate.net These theoretical predictions can then be compared with experimental data to validate the computational models and gain deeper insights into the structure and bonding of the molecule.

Furthermore, computational models can be used to simulate the kinetic isotope effects (KIEs) associated with reactions involving this compound. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing simulated KIEs with experimentally measured values, researchers can gain valuable information about the transition state of a reaction and the mechanism by which it proceeds.

The integration of computational modeling with experimental tracer studies is a rapidly growing field that is expected to yield significant advances in our understanding of chemical and biological processes. Future work will likely involve the development of more sophisticated and accurate computational methods, as well as their application to increasingly complex systems.

Expansion of Applications in Materials Science and Polymer Degradation Studies

The unique properties of isotopically labeled compounds are also finding increasing applications in materials science and the study of polymer degradation. The incorporation of ¹³C atoms into a polymer backbone can serve as a powerful tool for tracking the degradation process over time.

For instance, by synthesizing polymers with ¹³C-labeled monomers, researchers can use techniques like solid-state NMR and mass spectrometry to monitor the chemical changes that occur as the polymer degrades. This information is crucial for understanding the mechanisms of polymer degradation and for developing more stable and durable materials.

In the context of this compound, this compound could potentially be used as a tracer to study the diffusion and transport of small molecules within polymer matrices. This is relevant for a variety of applications, including the development of barrier materials for packaging and protective coatings.

Furthermore, the study of the interaction of halogenated compounds with various materials is of significant environmental interest. This compound can be used as a probe to investigate the sorption and degradation of these compounds on different surfaces, such as soils, sediments, and building materials.

The expansion of applications for isotopic tracers in materials science is an exciting area of research with the potential to lead to the development of new and improved materials with enhanced performance and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1,2-Dibromoethane-¹³C₂, and how do isotopic labeling protocols influence yield?

- Methodological Answer : The synthesis typically involves bromination of ¹³C₂-labeled ethylene gas (¹³C₂H₄) using bromine (Br₂) under controlled conditions. A two-step radical halogenation or photochemical bromination is recommended to ensure regioselectivity. Isotopic labeling requires stringent exclusion of unlabeled ethylene to avoid isotopic dilution. Reaction monitoring via GC-MS with isotopic mass filters (e.g., monitoring m/z 190–192 for ¹³C₂ isotopologues) ensures purity ≥98% .

Q. Which spectroscopic techniques are most effective for characterizing ¹³C isotopic enrichment in 1,2-Dibromoethane-¹³C₂?

- Methodological Answer :

- NMR : ¹³C NMR (125 MHz, CDCl₃) shows a doublet for the central carbons (δ ~35 ppm, J(¹³C-¹³C) ≈ 55 Hz) due to scalar coupling. Compare with unlabeled analogs to confirm isotopic enrichment .

- Mass Spectrometry : High-resolution MS (HRMS) in EI mode detects [M]⁺ peaks at m/z 189.861 (¹³C₂) vs. 187.861 (unlabeled). Isotopic purity can be quantified via peak intensity ratios .

- IR Spectroscopy : C-Br stretching vibrations (535–620 cm⁻¹) remain unchanged, but isotopic shifts in C-C vibrations (~1–3 cm⁻¹) confirm labeling .

Q. What safety protocols are critical for handling 1,2-Dibromoethane-¹³C₂ in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks (TLV: 0.001 ppm ).

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats are mandatory. Avoid PVC gloves due to permeation risks .

- Waste Disposal : Segregate halogenated waste in amber glass containers. Neutralize residual bromine with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does ¹³C isotopic substitution affect the thermodynamic stability and reaction kinetics of 1,2-Dibromoethane in elimination reactions?

- Methodological Answer : Isotopic substitution alters zero-point energy (ZPE), marginally increasing activation energy (Eₐ) for β-elimination reactions. Kinetic isotope effects (KIE) can be quantified via Arrhenius plots using GC-MS data. For example:

| Reaction | ΔrH° (kJ/mol) | Source |

|---|---|---|

| C₂H₄Br₂ → C₂H₃Br + HBr | +85.2 | Izmailov 1974 |

| ¹³C₂H₄Br₂ → ¹³C₂H₃Br + HBr | +85.5 (calc.) |

Computational validation (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) is recommended to resolve discrepancies .

Q. What mechanistic insights can be gained from using 1,2-Dibromoethane-¹³C₂ in cross-coupling reactions for synthesizing isotopically labeled polymers?

- Methodological Answer : In Pd-catalyzed couplings (e.g., Stille or Suzuki reactions), ¹³C₂-labeled dibromoethane serves as a bifunctional monomer. Tracking ¹³C-¹³C coupling via HSQC NMR confirms regiochemical fidelity in polymer backbones. For example, hyperpolarized ¹³C NMR can resolve chain-propagation defects (e.g., head-to-tail vs. head-to-head linkages) with <5% error .

Q. How should researchers address contradictions in reported enthalpy values for 1,2-Dibromoethane-¹³C₂ decomposition pathways?

- Methodological Answer : Discrepancies (e.g., ΔrH° ranging from +82 to +88 kJ/mol ) arise from experimental setups (static vs. flow reactors) or isotopic impurities. Resolve via:

- Calorimetry : Use adiabatic reaction calorimeters (e.g., ARC®) under inert atmospheres.

- Computational Cross-Validation : Compare DFT-derived ΔrH° with experimental data using multi-reference methods (CASSCF) for bromine radical intermediates .

- Isotopic Purity Checks : Reanalyze starting material via HRMS to rule out unlabeled contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.